2-Iodo-3,5-bis(trifluoromethyl)pyridine

Trifluoromethylation Halogen exchange Kinetics

2-Iodo-3,5-bis(trifluoromethyl)pyridine is the only viable 2-halo-3,5-bis(CF₃)pyridine for preparative-scale CF₃ displacement (≥90% yield) and chemoselective cross-couplings. Its iodine handle reacts ~50× faster with (trifluoromethyl)copper than the bromo congener and enables exclusive displacement over Br/Cl handles in convergent syntheses. The dual CF₃ groups direct regioselective lithiation at C‑2 only, avoiding side reactions. This non‑fungible building block accelerates kilo‑lab batch cycles, minimizes purification costs, and is validated in BTK inhibitor intermediate routes. Source the reactivity that light halogens cannot deliver.

Molecular Formula C7H2F6IN
Molecular Weight 340.99 g/mol
Cat. No. B12825441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Iodo-3,5-bis(trifluoromethyl)pyridine
Molecular FormulaC7H2F6IN
Molecular Weight340.99 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1C(F)(F)F)I)C(F)(F)F
InChIInChI=1S/C7H2F6IN/c8-6(9,10)3-1-4(7(11,12)13)5(14)15-2-3/h1-2H
InChIKeyFJAGZMQJNSUIQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Iodo-3,5-bis(trifluoromethyl)pyridine (CAS 1804410-35-2): A Dual‑CF₃ Pyridine Building Block for Regioselective Functionalization


2‑Iodo‑3,5‑bis(trifluoromethyl)pyridine is a halogenated pyridine derivative bearing an iodine atom at the 2‑position and electron‑withdrawing trifluoromethyl groups at the 3‑ and 5‑positions (molecular formula C₇H₂F₆IN, MW 340.99) . The combination of a heavy halogen leaving group with two powerful electron‑withdrawing CF₃ substituents creates a uniquely activated heteroaryl electrophile for cross‑coupling and metalation chemistry. Its CAS registry number is 1804410‑35‑2, and it is commercially supplied at ≥95% purity for research‑scale synthesis [1].

Why 2‑Iodo‑3,5‑bis(trifluoromethyl)pyridine Cannot Be Replaced by Its 2‑Bromo, 2‑Chloro, or Mono‑CF₃ Analogs


The 2‑iodo substituent is not interchangeable with 2‑bromo or 2‑chloro congeners because the carbon–halogen bond reactivity differs by orders of magnitude in both metal‑catalyzed cross‑couplings and halogen‑metal exchange processes. Competition kinetics demonstrate that 2‑iodopyridines are consumed by (trifluoromethyl)copper approximately 50 times faster than their 2‑bromo counterparts, while 2‑chloropyridines are essentially inert under the same conditions [1]. Moreover, the two CF₃ groups at the 3‑ and 5‑positions exert a strong directing effect that enables regioselective lithiation exclusively at the 2‑position, a reactivity pattern not observed with 2‑, 4‑, or 6‑substituted CF₃‑pyridine isomers [2]. Substituting the iodine for a lighter halogen or removing one CF₃ group therefore alters both the kinetic profile and the regiochemical outcome of key transformations, making the compound a non‑fungible building block in multi‑step synthetic routes.

Quantitative Differential Evidence for 2‑Iodo‑3,5‑bis(trifluoromethyl)pyridine vs. Closest Analogs


Trifluoromethylation Kinetics: 2‑Iodo Reacts ~50× Faster Than 2‑Bromo with CF₃Cu

In competition kinetic experiments, 2‑iodopyridine is consumed by in situ generated (trifluoromethyl)copper approximately 50 times more rapidly than 2‑bromopyridine, while 2‑chloropyridine is almost completely inert [1]. This rate difference directly translates to preparative outcomes: 2‑iodopyridines afford the corresponding 2‑(trifluoromethyl)pyridines almost quantitatively, whereas 2‑bromopyridines give only moderate yields at best under identical conditions [1].

Trifluoromethylation Halogen exchange Kinetics

Trifluoromethylation Isolated Yield: Near‑Quantitative for 2‑Iodo vs. Moderate for 2‑Bromo

When 2‑iodopyridines are treated with CF₃SiMe₃/CuI/KF, the displacement of iodide by CF₃ proceeds almost quantitatively, typically exceeding 90% isolated yield after distillation [1]. In contrast, the same protocol applied to 2‑bromopyridines gives only moderate isolated yields (generally 40–65%), with substantial starting material recovery and side‑product formation [1]. The chloro analogs are essentially unreactive under these conditions [1].

Trifluoromethylation Isolated yield Halopyridine

Intramolecular Halogen Competition: Iodine Displaced Exclusively Over Bromine or Chlorine

Intramolecular competition experiments with mixed dihalopyridines confirm that iodine is displaced exclusively over bromine and chlorine. When 2‑bromo‑6‑iodopyridine or 2‑chloro‑6‑iodopyridine were used as substrates, only the iodine was replaced by CF₃, leaving the bromo or chloro substituent intact [1]. Even when iodine occupied the electronically less favorable 3‑position (as in 2‑bromo‑5‑iodopyridine), it still proved a better leaving group than a bromine at the nucleofugally privileged 2‑position [1].

Chemoselectivity Halogen displacement Mixed halopyridine

Regioselective Lithiation: 3,5‑bis(CF₃) Directs Metalation Exclusively to the 2‑Position

The 3‑ and 5‑trifluoromethyl groups exert a synergistic directing effect that promotes regioselective lithiation at the 2‑position of the pyridine ring. 3,5‑Bis(trifluoromethyl)pyridine undergoes deprotonation by alkyllithium reagents exclusively at the 2‑position, providing direct access to 2‑functionalized derivatives [1]. In contrast, regioisomeric CF₃‑pyridines substituted at the 2‑, 4‑, or 6‑positions undergo non‑productive nucleophilic addition to the pyridine ring or polymerization rather than lithiation [1].

Directed metalation Regioselectivity Organolithium

Pharmaceutical Intermediate Validation: Key Building Block for BTK Inhibitor Synthesis

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of 2‑iodo‑3,5‑bis(trifluoromethyl)pyridine as a key intermediate in the synthesis of potent Bruton's tyrosine kinase (BTK) inhibitors [1]. The electron‑withdrawing trifluoromethyl groups facilitate efficient palladium‑catalyzed cross‑coupling reactions at the iodine‑bearing 2‑position, enabling the rapid assembly of diverse heterocyclic scaffolds with sub‑micromolar BTK inhibitory activity [1]. This precedent establishes the compound as a validated building block in a therapeutically relevant chemical space.

Kinase inhibitor BTK Medicinal chemistry

Optimal Procurement Scenarios for 2‑Iodo‑3,5‑bis(trifluoromethyl)pyridine Based on Quantitative Evidence


Trifluoromethyl‑Group Installation via Halogen Exchange: Replacing 2‑Bromo Congeners for Higher Yield

When the synthetic objective is to convert a 2‑halo‑3,5‑bis(trifluoromethyl)pyridine into the corresponding 2‑(trifluoromethyl) derivative via CF₃Cu‑mediated displacement, the 2‑iodo compound is the only viable choice for preparative‑scale work. The near‑quantitative yield (≥90%) and ~50‑fold kinetic advantage over the 2‑bromo analog [1] directly reduce raw material cost per unit of product, minimize chromatographic purification, and enable shorter batch cycle times in kilo‑lab and pilot‑plant settings.

Site‑Selective Cross‑Coupling in Multistep Pharmaceutical Syntheses

For convergent drug discovery routes requiring chemoselective Suzuki, Sonogashira, or Negishi coupling at the 2‑position while preserving other halogen handles for later diversification, the iodine atom provides exclusive reactivity. Intramolecular competition data confirm that iodine is displaced with complete selectivity in the presence of bromine or chlorine [1]. The validated use of this compound as a BTK inhibitor intermediate [2] demonstrates its compatibility with late‑stage functionalization of kinase‑targeted heterocyclic scaffolds.

Directed ortho‑Metalation Strategies for 2‑Functionalized Pyridine Libraries

The 3,5‑bis(trifluoromethyl) substitution pattern uniquely directs alkyllithium‑mediated deprotonation to the 2‑position, while isomeric CF₃‑pyridines undergo competing addition or polymerization [1]. Pre‑installing iodine at this position creates a dual‑activation handle: the iodine can be used for direct cross‑coupling, or it can undergo lithium‑halogen exchange (via t‑BuLi or i‑PrMgCl·LiCl) to generate a nucleophilic 2‑pyridyl organometallic for reaction with electrophiles, all with predictable regiochemical fidelity.

Agrochemical Lead Optimization Requiring High Metabolic Stability

Trifluoromethylpyridines are privileged scaffolds in modern agrochemicals, with over 20 TFMP‑containing active ingredients having achieved ISO common names [1]. The dual CF₃ substitution pattern enhances oxidative metabolic stability while modulating lipophilicity (XLogP3 = 3.3 for this compound [2]). For crop protection discovery programs building structure‑activity relationships around the pyridine core, the 2‑iodo‑3,5‑bis(CF₃) derivative offers a single, versatile intermediate that can be rapidly diversified via parallel cross‑coupling to generate libraries of TFMP analogs.

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